molecular formula C17H19NO4S B281746 N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine

N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine

Cat. No.: B281746
M. Wt: 333.4 g/mol
InChI Key: MCPGDJAYKWIXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine typically involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as described above, with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3-{[(2,4-Dimethylphenyl)sulfonyl]amino}propanoic acid: A similar compound with a shorter carbon chain.

    3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoic acid: A derivative with a methyl group on the phenyl ring.

Uniqueness

N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group provides strong interactions with proteins, making it valuable in proteomics research .

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

3-[(2,4-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H19NO4S/c1-12-8-9-16(13(2)10-12)23(21,22)18-15(11-17(19)20)14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20)

InChI Key

MCPGDJAYKWIXBN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.